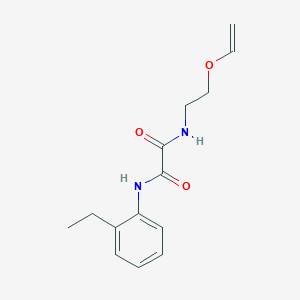![molecular formula C25H23N3O3S B5107993 4-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide CAS No. 6484-64-6](/img/structure/B5107993.png)
4-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core, a butoxy group, and a benzoxazole moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-phenyl-1,3-benzoxazol-5-amine in the presence of a base, such as triethylamine, to yield the desired product. The reaction conditions often involve refluxing in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, amines; reactions often require the presence of a base and are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
4-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
- 4-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamoyl]benzamide
- 4-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]aniline
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group enhances its solubility in organic solvents, while the benzoxazole moiety contributes to its fluorescence and potential biological activity. This combination of properties makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-2-3-15-30-20-12-9-17(10-13-20)23(29)28-25(32)26-19-11-14-22-21(16-19)27-24(31-22)18-7-5-4-6-8-18/h4-14,16H,2-3,15H2,1H3,(H2,26,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGUAIWZVOBANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367802 |
Source


|
| Record name | STK022112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6484-64-6 |
Source


|
| Record name | STK022112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE](/img/structure/B5107913.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N,N'-diphenylcarbamimidothioate](/img/structure/B5107932.png)

![[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B5107953.png)

![ethyl (E)-2-ethyl-3-[[2-hydroxy-2-(4-nitrophenyl)ethyl]amino]but-2-enoate](/img/structure/B5107966.png)
![7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)

![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]propylamine](/img/structure/B5107989.png)

